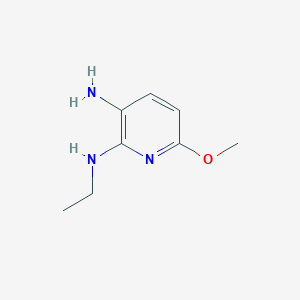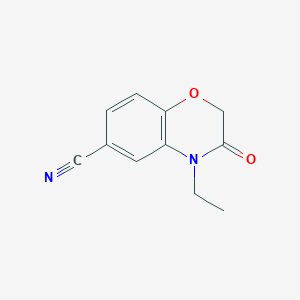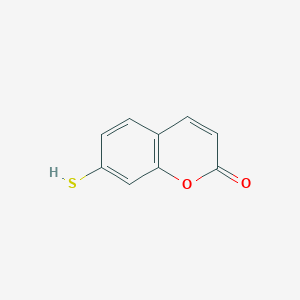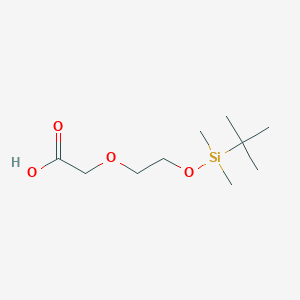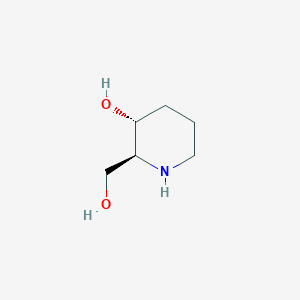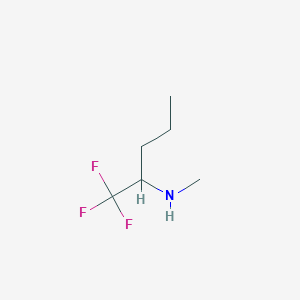
N-Methyl-1,1,1-trifluoro-2-pentylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-1,1,1-trifluoro-2-pentylamine is an organic compound with the molecular formula C6H12F3N It is a secondary amine where the nitrogen atom is bonded to a methyl group and a pentyl group, with three fluorine atoms attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1,1,1-trifluoro-2-pentylamine typically involves the reaction of 1,1,1-trifluoro-2-pentanone with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the amine. The reaction conditions often include moderate temperatures and pressures to ensure optimal yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can further improve the yield and reduce the production costs. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-1,1,1-trifluoro-2-pentylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of simpler amines or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methyl-1,1,1-trifluoro-2-pentanone, while reduction can produce N-Methyl-1,1,1-trifluoro-2-pentane.
Aplicaciones Científicas De Investigación
N-Methyl-1,1,1-trifluoro-2-pentylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-1,1,1-trifluoro-2-propylamine
- N-Methyl-1,1,1-trifluoro-2-butylamine
- N-Methyl-1,1,1-trifluoro-2-hexylamine
Uniqueness
N-Methyl-1,1,1-trifluoro-2-pentylamine is unique due to its specific chain length and the presence of the trifluoromethyl group. This combination of structural features imparts distinct physical and chemical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
| 1314960-54-7 | |
Fórmula molecular |
C6H12F3N |
Peso molecular |
155.16 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-N-methylpentan-2-amine |
InChI |
InChI=1S/C6H12F3N/c1-3-4-5(10-2)6(7,8)9/h5,10H,3-4H2,1-2H3 |
Clave InChI |
FJPJIBYNAPGESZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(F)(F)F)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,4aR,8aR)-3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/no-structure.png)

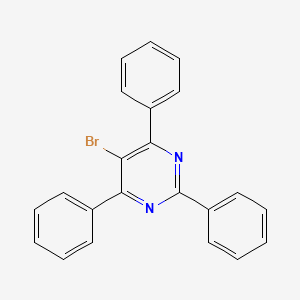

![3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B12848068.png)
